
delta2-Cefotetan
Overview
Description
Delta2-Cefotetan is a derivative of cefotetan, a semisynthetic cephamycin antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against anaerobic bacteria. This compound is used primarily in pharmaceutical research and development as a reference standard for analytical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of delta2-Cefotetan involves several steps, starting from the core cephalosporin structureThe reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography. The use of high-quality reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Delta2-Cefotetan undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atoms in the molecule, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy and tetrazole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Delta2-Cefotetan is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods such as high-performance liquid chromatography and mass spectrometry.
Biology: Studying the interactions of antibiotics with bacterial enzymes and cell walls.
Medicine: Researching the efficacy and resistance mechanisms of cephalosporin antibiotics.
Industry: Quality control and validation of pharmaceutical products.
Mechanism of Action
The bactericidal action of delta2-Cefotetan results from its ability to inhibit bacterial cell wall synthesis. It binds to and inhibits the bacterial penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the cell wall. This inhibition leads to the weakening of the cell wall and eventual lysis of the bacterial cell .
Comparison with Similar Compounds
Delta2-Cefotetan is similar to other cephamycin antibiotics but has unique features that set it apart:
Cefotetan: this compound is a derivative of cefotetan with similar antibacterial properties but is used primarily as a reference standard.
Cefoxitin: Another cephamycin antibiotic with a similar spectrum of activity but different chemical structure.
Cefmetazole: Similar to cefoxitin, with slight variations in its chemical structure and spectrum of activity.
This compound’s unique structure, particularly the presence of the tetrazole ring, contributes to its distinct chemical and biological properties .
Biological Activity
Delta2-Cefotetan is a semisynthetic cephamycin antibiotic derived from the natural product cephamycin C. It exhibits a broad spectrum of antibacterial activity, particularly against Gram-negative and anaerobic bacteria. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and case studies demonstrating its effectiveness in various infections.
Cefotetan exerts its bactericidal effect primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for cell wall biosynthesis. This action leads to cell lysis and death of susceptible bacteria. The drug is particularly effective against a variety of microorganisms, including:
- Gram-negative bacteria : Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae)
- Gram-positive bacteria : Streptococcus pneumoniae
- Anaerobic bacteria : Bacteroides fragilis
Cefotetan is notably resistant to many beta-lactamases, enhancing its clinical utility against resistant strains .
Pharmacokinetics
The pharmacokinetic profile of cefotetan indicates significant clinical implications:
Parameter | Value |
---|---|
Volume of Distribution | 10.3 L (healthy adults) |
Protein Binding | 88% |
Half-Life | Approximately 3.5 hours |
Clearance | 1.8 L/h (healthy adults) |
Excretion | 51-81% unchanged in urine |
Cefotetan achieves high concentrations in urine, making it particularly effective for urinary tract infections .
Clinical Efficacy
Cefotetan has been demonstrated to be effective in treating various infections, including:
- Intra-abdominal infections
- Obstetric and gynecological infections
- Postoperative wound infections
- Complicated urinary tract infections
A study comparing cefotetan with cefazolin plus metronidazole for perioperative prophylaxis showed that cefotetan had a higher rate of surgical site infections (14% vs. 8.2%), although the difference was not statistically significant (p = 0.19). This suggests that while cefotetan is effective, its use may require careful consideration in surgical settings .
Case Studies
- Intra-abdominal Infections : In a cohort study involving patients with complicated intra-abdominal infections, cefotetan demonstrated a satisfactory clinical response in over 90% of cases, particularly in polymicrobial infections where anaerobes were present .
- Pediatric Efficacy : Another study noted that cefotetan was effective in treating acute otorhinolaryngological infections in children, achieving good results compared to other antibiotics .
- Surgical Prophylaxis : A retrospective analysis at Johns Hopkins Hospital highlighted adherence to guidelines for antibiotic prophylaxis during abdominal surgeries, indicating that cefotetan was initially preferred but later replaced due to shortages. The analysis found that adherence rates dropped significantly when switching to cefazolin plus metronidazole .
Adverse Effects and Considerations
While cefotetan is generally well-tolerated, some adverse effects have been reported:
- Hypoprothrombinemia leading to bleeding complications
- Allergic reactions similar to those seen with other beta-lactams
- Gastrointestinal disturbances
Monitoring is advised for patients receiving cefotetan, especially those with renal impairment or those on anticoagulants .
Q & A
Basic Research Questions
Q. How can researchers rigorously characterize the structural and physicochemical properties of delta2-Cefotetan?
Methodological Answer:
- Use spectroscopic techniques (e.g., NMR, FTIR, and mass spectrometry) to confirm the molecular structure, ensuring comparisons to reference spectra .
- Assess purity via HPLC or UPLC with validated protocols, reporting retention times and peak area ratios. Include details on mobile phases and column specifications in the experimental section .
- Measure solubility, stability in buffer solutions, and partition coefficients (logP) using standardized OECD guidelines. Document all parameters in tabular format (e.g., pH, temperature, solvent systems) .
Q. What experimental approaches validate this compound’s antimicrobial activity in vitro?
Methodological Answer:
- Conduct minimum inhibitory concentration (MIC) assays against clinically relevant bacterial strains (e.g., E. coli, K. pneumoniae) using broth microdilution methods .
- Include positive controls (e.g., cefotetan or other β-lactams) and negative controls (solvent-only). Report MIC values as geometric means with 95% confidence intervals.
- Validate reproducibility by repeating assays across three independent experiments, addressing inter-lab variability through standardized CLSI/EUCAST protocols .
Q. How should researchers design pharmacokinetic studies for this compound in animal models?
Methodological Answer:
- Use rodent models to assess plasma concentration-time profiles via intravenous/oral administration. Collect serial blood samples and analyze using LC-MS/MS for quantification .
- Calculate pharmacokinetic parameters (e.g., Cmax, AUC, t½) using non-compartmental analysis (NCA) in software like Phoenix WinNonlin.
- Address ethical compliance by following institutional Animal Care and Use Committee (IACUC) guidelines, including sample size justification and humane endpoints .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s efficacy data across different bacterial strains?
Methodological Answer:
- Perform multivariable regression analysis to identify confounding variables (e.g., efflux pump activity, biofilm formation) .
- Validate hypotheses via genomic sequencing of resistant strains to detect mutations in penicillin-binding proteins (PBPs) or β-lactamase expression .
- Use systematic review frameworks (e.g., COSMOS-E) to synthesize conflicting data, assessing study heterogeneity and publication bias .
Q. How can researchers investigate this compound’s mechanism of resistance in Gram-negative pathogens?
Methodological Answer:
- Combine transcriptomic profiling (RNA-seq) and proteomic analysis to identify overexpression of β-lactamases or porin downregulation .
- Conduct time-kill assays to correlate resistance gene expression with bactericidal activity.
- Apply CRISPR-Cas9 gene editing to knock out suspected resistance markers and assess phenotypic reversion .
Q. What methodologies optimize this compound’s stability under varying physiological conditions?
Methodological Answer:
- Design accelerated stability studies (ICH Q1A guidelines) at elevated temperatures/humidity levels. Monitor degradation via HPLC and identify byproducts using high-resolution MS .
- Evaluate excipient compatibility in formulation studies using factorial design (e.g., pH, buffer strength) and DOE software (e.g., JMP) .
- Report stability data in Arrhenius plots to predict shelf-life under standard storage conditions .
Q. How can computational models predict this compound’s interaction with bacterial targets?
Methodological Answer:
- Perform molecular docking (e.g., AutoDock Vina) to simulate binding to PBPs. Validate predictions with X-ray crystallography of enzyme-inhibitor complexes .
- Use MD simulations (GROMACS) to assess binding stability and free energy calculations (MM/PBSA) .
- Cross-reference in silico results with in vitro MIC data to refine predictive algorithms .
Q. Data Management & Reproducibility
Q. What practices ensure transparency in this compound research data?
Methodological Answer:
- Use tools like DataUp to annotate raw datasets with metadata (e.g., experimental conditions, instrument settings) .
- Deposit spectra, chromatograms, and sequencing data in public repositories (e.g., NCBI, ChEMBL) with persistent identifiers (DOIs) .
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) in supplementary materials, linking datasets directly to figures/results .
Q. How should researchers address ethical considerations in clinical trials involving this compound?
Methodological Answer:
- Submit protocols for IRB review, emphasizing informed consent, risk-benefit analysis, and data anonymization .
- Register trials on ClinicalTrials.gov and adhere to CONSORT guidelines for reporting adverse events and dropout rates .
- Include independent data monitoring committees (DMCs) to audit interim analyses and ensure patient safety .
Q. Tables for Key Parameters
Properties
IUPAC Name |
(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h3,7,13,15H,4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t7?,13?,15-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSPFHNCVUTGLP-IGTHYWETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=CS[C@@H]3[C@@](C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718730 | |
Record name | (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332499-75-8 | |
Record name | (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.